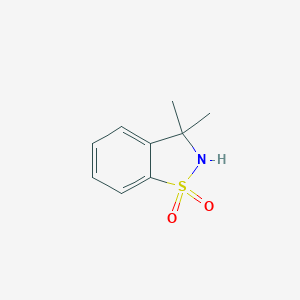

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-2H-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTPPQBDONGRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2S(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403400 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102362-98-1 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS No: 102362-98-1) is a bicyclic sulfonamide derivative of significant interest in contemporary chemical and pharmaceutical research.[1][2] Its structure is characterized by a benzene ring fused to a 1,2-benzisothiazole core, with the defining feature of two methyl groups at the 3-position.[1] The planar 1,1-dioxide sulfonamide group imparts considerable stability and unique electronic properties to the molecule, making it a valuable building block in organic synthesis.[1]

Structurally related to saccharin, this compound diverges in its substitution at the 3-position, replacing a ketone with a gem-dimethyl group.[1] This modification significantly alters its chemical reactivity and potential biological profile. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development. The benzisothiazole scaffold is a recognized pharmacophore, and understanding the nuances of this specific derivative is critical for leveraging its full potential in creating novel therapeutic agents and functional molecules.[3][4]

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and structural characteristics is the bedrock of its application in research and development. These properties dictate its behavior in various solvents, its reactivity in chemical transformations, and its suitability for analytical characterization.

Chemical Structure Visualization

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

Introduction

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a bicyclic sulfonamide derivative, is a compound of increasing interest within medicinal chemistry, organic synthesis, and agricultural science.[1] Structurally analogous to saccharin, it features a fused benzene ring and a 1,2-benzisothiazole core, with the notable substitution of two methyl groups at the 3-position.[1] This modification from the well-known artificial sweetener imparts distinct physicochemical properties that are critical for its application in drug development and as a versatile chemical intermediate.[2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights and methodologies for its analysis.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure. The planar sulfonamide group (S=O₂) is a key feature, contributing to the molecule's stability and reactivity.[1]

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 102362-98-1 |

| Molecular Formula | C₉H₁₁NO₂S[1] |

| Molecular Weight | 197.25 g/mol [1] |

| InChIKey | XHTPPQBDONGRAF-UHFFFAOYSA-N |

| SMILES | CC1(C)NS(=O)(=O)c2ccccc12 |

| Physical Appearance | Colorless solid[1] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that while some data are from experimental measurements, others are predicted due to the limited availability of published experimental values for this specific molecule.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 104 °C | Experimental |

| Boiling Point | Predicted: >300 °C | Prediction |

| Solubility | Limited data available. Expected to be soluble in polar organic solvents. | Prediction |

| pKa | Predicted: ~10-11 | Prediction |

Melting Point

The melting point of this compound has been experimentally determined to be 104 °C.

Boiling Point

Solubility

Quantitative solubility data in various solvents are not extensively reported. Based on its structure, which includes a polar sulfonamide group and a nonpolar aromatic ring system, it is predicted to have good solubility in polar organic solvents such as acetone, acetonitrile, and ethyl acetate. Its solubility in water is expected to be low.

pKa

The acidity of the N-H proton in the sulfonamide group is a key parameter influencing the molecule's behavior in biological systems. While an experimental pKa value is not available, it is predicted to be in the range of 10-11, similar to other N-unsubstituted sulfonamides.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of the compound. While a complete set of spectra for this specific molecule is not publicly available, predictive data based on its structural moieties are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the two methyl groups. The aromatic protons would likely appear as a multiplet in the range of 7.5-8.0 ppm. The N-H proton would be a broad singlet, and its chemical shift would be concentration and solvent-dependent. The two methyl groups at the 3-position would give a sharp singlet at approximately 1.5 ppm.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the quaternary carbon at the 3-position, and the methyl carbons. The aromatic carbons would resonate in the region of 120-140 ppm. The quaternary carbon would be observed further downfield, and the methyl carbons would appear at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, typically observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretch would appear as a medium to sharp band in the region of 3300-3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and subsequent fragmentation of the heterocyclic ring.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research, the following are detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis from Saccharin

A common and effective route to synthesize this compound is through the reaction of saccharin with an organolithium or Grignard reagent.[1]

Diagram 2: Synthetic Pathway from Saccharin

Caption: A simplified workflow for the synthesis.

Step-by-Step Protocol:

-

Preparation of Saccharin Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend saccharin (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of saccharin.

-

Grignard/Organolithium Addition: Cool the suspension back to 0 °C and add a solution of methylmagnesium bromide or methyllithium (2.2 equivalents) in an appropriate solvent (e.g., THF or diethyl ether) dropwise via a syringe.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Characterization Methods

-

Melting Point Determination: The melting point should be determined using a calibrated melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

Stability and Storage

The stability of this compound is an important consideration for its handling and storage.

-

Thermal Stability: Nitro-substituted derivatives of 1,2-benzisothiazole 1,1-dioxide have shown exceptional thermal stability, with decomposition temperatures exceeding 250°C.[1] While specific data for the title compound is not available, its stable bicyclic sulfonamide structure suggests good thermal stability under normal conditions.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has provided a detailed overview of its fundamental physicochemical characteristics, drawing from both experimental and predictive data. The outlined experimental protocols offer a solid foundation for its synthesis and characterization, ensuring scientific rigor and reproducibility. Further research to fill the existing data gaps, particularly in solubility, pKa, and detailed spectral analysis, will undoubtedly enhance its applicability and unlock its full potential in future research and development endeavors.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

This guide provides a comprehensive overview of the synthesis and structural characterization of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and analytical strategies detailed herein are grounded in established chemical principles and supported by data from analogous structures, offering a robust framework for the preparation and confirmation of this target molecule.

Introduction

This compound, also known as a cyclic sulfonamide or sultam, is a member of the benzisothiazole family of heterocyclic compounds. The benzisothiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The incorporation of a gem-dimethyl group at the 3-position can impart specific conformational constraints and lipophilicity, potentially influencing the compound's interaction with biological targets. This guide will detail a plausible and efficient synthetic route to this molecule and the multifaceted analytical approach required for its unambiguous structural elucidation.

Synthesis of this compound

The synthesis of the target molecule is most effectively achieved through a two-step process involving the formation of a key sulfonamide intermediate followed by an intramolecular cyclization. This strategy is widely employed in the synthesis of cyclic sulfonamides.[1][2]

Part 1: Synthesis of N-(2-isopropylphenyl)methanesulfonamide

The initial step involves the sulfonylation of 2-isopropylaniline with methanesulfonyl chloride. This reaction forms the crucial N-S bond of the sulfonamide precursor.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of pyridine as a base is critical for scavenging the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Performing the reaction at a reduced temperature (0 °C) helps to control the exothermicity of the reaction and minimize potential side reactions.

Part 2: Intramolecular Cyclization to form this compound

The second and final step is the intramolecular cyclization of the N-(2-isopropylphenyl)methanesulfonamide intermediate. This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonamide nitrogen attacks the aromatic ring.

Reaction Scheme:

Causality Behind Experimental Choices:

A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is necessary to activate the aromatic ring for electrophilic attack by the sulfonamide moiety. The elevated temperature provides the required activation energy for the cyclization to occur. The choice of a specific acid and reaction conditions can influence the yield and purity of the final product.[1]

Experimental Protocols

Synthesis of N-(2-isopropylphenyl)methanesulfonamide

-

To a stirred solution of 2-isopropylaniline (1 equivalent) in pyridine (10 volumes) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and acidify with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-isopropylphenyl)methanesulfonamide.

Synthesis of this compound

-

To N-(2-isopropylphenyl)methanesulfonamide (1 equivalent), add polyphosphoric acid (10 equivalents).

-

Heat the mixture to 120 °C and stir for 4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 20 volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Structural Elucidation

The definitive identification of this compound requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the NH proton of the sulfonamide, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The NH proton, if observable, would be a broad singlet, and its chemical shift would be concentration and solvent dependent. The two methyl groups are equivalent and will appear as a sharp singlet at approximately 1.5 ppm, integrating to six protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will resonate in the region of 120-140 ppm. The quaternary carbon bearing the two methyl groups is expected to have a chemical shift around 60-70 ppm, while the methyl carbons will appear at approximately 25-30 ppm.

Expected NMR Data Summary:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 120 - 140 |

| Aromatic C | - | 130 - 150 |

| C(CH₃)₂ | - | 60 - 70 |

| CH₃ | ~1.5 (s) | 25 - 30 |

| NH | variable (br s) | - |

Note: These are predicted values based on analogous structures. Actual chemical shifts may vary.[3][4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. For this compound (C₉H₁₁NO₂S), the expected exact mass is 197.0510. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern in the mass spectrum can also provide structural information.

X-ray Crystallography

Visualization of the Synthetic Workflow

Caption: Analytical workflow for the structural elucidation of the target molecule.

Conclusion

This technical guide outlines a reliable synthetic pathway and a comprehensive analytical strategy for this compound. The presented methodologies, rooted in fundamental organic chemistry principles and supported by data from analogous systems, provide a solid foundation for researchers and drug development professionals working with this class of compounds. The successful synthesis and thorough characterization of this molecule will enable further exploration of its potential biological activities.

References

-

Kaitlyn Birkhoff. "Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the." Electronic Theses and Dissertations. 771. (2018). [Link]

-

ResearchGate. "Intramolecular cyclization of sulfonamides." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

"2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide." National Center for Biotechnology Information. PubChem Compound Database, n.d. Web. 12 Jan. 2026. [Link]

-

Beilstein Journals. "Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

Solecki, Margaret, and David Crich. "Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines." Journal of the American Chemical Society, vol. 147, no. 24, 2025, pp. 21053-21059. [Link]

-

Rathaur, Anjali, et al. "Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams." The Journal of Organic Chemistry, vol. 89, no. 19, 2024, pp. 14120-14128. [Link]

-

Stenutz. "this compound." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

Chemical Communications (RSC Publishing). "Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

"Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][5]hiazin-4-One Derivatives." National Center for Biotechnology Information. U.S. National Library of Medicine, n.d. Web. 12 Jan. 2026. [Link]

-

Nottingham ePrints. "The Synthesis of Benzisothiazole and Benzothiazole Natural Products." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

Frigoli, F., et al. "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster." Magnetic Resonance in Chemistry, vol. 46, no. 12, 2008, pp. 1175-9. [Link]

-

Ivanova, Y., et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, vol. 2024, no. 5, 2023, pp. 202312146. [Link]

-

PrepChem.com. "Step 2) Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

"1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide." NIST Chemistry WebBook. National Institute of Standards and Technology, n.d. Web. 12 Jan. 2026. [Link]

-

SpectraBase. "2,3-Dihydro-2-hydroxy-3,3-diphenylb[1][7]enzisothiazole 1-oxide." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

Finta, Zoltan, et al. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview." MDPI, Multidisciplinary Digital Publishing Institute, 16 Oct. 2020. [Link]

-

"1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide." NIST Chemistry WebBook. National Institute of Standards and Technology, n.d. Web. 12 Jan. 2026. [Link]

-

"1,2-Benzisothiazole, 3-(hexahydro-1H-azepin-1-yl)-, 1,1-dioxide." National Center for Biotechnology Information. PubChem Compound Database, n.d. Web. 12 Jan. 2026. [Link]

-

ResearchGate. "Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster." N.p., n.d. Web. 12 Jan. 2026. [Link]

- Google Patents.

-

"N-(4-isopropylphenyl)methanesulfonamide." National Center for Biotechnology Information. PubChem Compound Database, n.d. Web. 12 Jan. 2026. [Link]

-

ResearchGate. "(PDF) Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

Diva-portal.org. "NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

CORE. "Benzo[d]o[1][5][7]xadithiole 2-Oxide." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

ResearchGate. "(10) Patent No." N.p., n.d. Web. 12 Jan. 2026. [Link]

-

PrepChem.com. "Synthesis of N-(2-cyclohexyloxyphenyl)methanesulfonamide." N.p., n.d. Web. 12 Jan. 2026. [Link]

Sources

- 1. "Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the " by Kaitlyn Birkhoff [aquila.usm.edu]

- 2. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS No. 102362-98-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS No. 102362-98-1), a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical and physical properties, synthesis and purification, analytical characterization, and known biological activities. Detailed protocols and mechanistic insights are provided to support researchers in their exploration of this promising molecule.

Introduction

This compound is a derivative of the 1,2-benzisothiazole scaffold, a privileged structure in medicinal chemistry known for a wide array of pharmacological activities.[1] This specific compound, characterized by the presence of two methyl groups at the 3-position, has garnered interest for its potential applications in the development of novel therapeutic agents. Its structural relationship to saccharin, a well-known artificial sweetener, provides a readily accessible synthetic starting point.[2][3][4] This guide will explore the fundamental aspects of this compound, from its synthesis to its potential therapeutic applications, providing a solid foundation for further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 102362-98-1 | [5] |

| Molecular Formula | C₉H₁₁NO₂S | |

| Molecular Weight | 197.25 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Approx. 135°C | |

| Density | Approx. 1.17 g/mL |

Synthesis and Purification

The synthesis of this compound can be achieved through the alkylation of the saccharin backbone. A general and efficient method involves the use of an organometallic reagent, such as a Grignard reagent, to introduce the two methyl groups at the 3-position.

Synthetic Pathway: Grignard Reaction with a Saccharin Salt

This method leverages the reactivity of a saccharin salt with an organomagnesium reagent. The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the saccharin derivative.

Caption: Synthesis of the target compound from saccharin.

Detailed Experimental Protocol: Synthesis

The following protocol is a self-validating system for the synthesis of this compound, adapted from established methods for related compounds.

Step 1: Preparation of Sodium Saccharin

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve saccharin (1 equivalent) in anhydrous methanol.

-

Add sodium methoxide (1 equivalent) to the solution.

-

Heat the mixture to reflux for 20-30 minutes, during which the sodium salt of saccharin will precipitate.

-

Remove the methanol under reduced pressure to obtain the dry sodium saccharin salt.

Step 2: Grignard Reaction

-

Suspend the dried sodium saccharin in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of methyl magnesium chloride (2 equivalents) in THF to the stirred suspension. The stoichiometry is critical here; using two equivalents of the Grignard reagent ensures the dimethylation at the C3 position.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Isolation

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to obtain a high-purity sample for analytical and biological evaluation.

Step 1: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point for elution.

-

Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

Step 2: Solvent Removal and Characterization

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to light yellow liquid.

-

Confirm the identity and purity of the final product using the analytical methods described in the following section.

Analytical Characterization

Rigorous analytical characterization is crucial for confirming the structure and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity and identity of the compound.

4.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. The choice of a C18 column is based on its versatility and effectiveness in separating moderately polar organic molecules.

Exemplary HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Caption: A typical workflow for HPLC analysis.

4.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of this compound, providing both retention time and mass spectral data for structural confirmation.

Exemplary GC-MS Protocol:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 50-500 amu.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of the synthesized molecule.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR: Expected signals would include those for the aromatic protons on the benzene ring and a singlet for the two methyl groups at the 3-position.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, the quaternary carbon at the 3-position, and the methyl carbons.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include those for the S=O stretching of the sulfone group and C-H stretching of the aromatic and methyl groups.

Biological Activities and Potential Applications

The 1,2-benzisothiazole scaffold is associated with a broad range of biological activities, suggesting that this compound may also possess therapeutic potential.

Antimicrobial Activity

Derivatives of 1,2-benzisothiazole have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[6][7][8][9] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms. While specific data for the title compound is limited, it is a promising candidate for antimicrobial screening.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

The 1,2-benzisothiazine 1,1-dioxide scaffold, structurally related to the title compound, is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[4][10][11][12] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[10][12] This suggests that this compound may also possess anti-inflammatory properties.

Protocol for In Vitro COX Inhibition Assay:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

-

Incubation: Incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Measurement of Prostaglandin Production: Quantify the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Calculation of IC₅₀: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀).

Caption: Potential mechanism of anti-inflammatory action.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible compound with a promising profile for further investigation in drug discovery. Its structural similarity to known bioactive molecules suggests potential antimicrobial and anti-inflammatory activities. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to facilitate and inspire future research in this area.

References

- US5374738A - Synthesis of 1,2-benzisothiazole-1,1-dioxides - Google Patents. (n.d.).

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. (1995). PubMed. Retrieved from [Link]

-

Synthesis of Novel Saccharin Derivatives. (2017). PubMed. Retrieved from [Link]

-

Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. (n.d.). Retrieved from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. Retrieved from [Link]

-

Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (1991). PubMed. Retrieved from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). PubMed. Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. (n.d.). Wiley Online Library. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Saccharin Derivatives. (2017). PubMed. Retrieved from [Link]

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. (1996). PubMed. Retrieved from [Link]

Sources

- 1. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gyproc.ie [gyproc.ie]

- 3. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 102362-98-1 [chemicalbook.com]

- 6. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety | Semantic Scholar [semanticscholar.org]

- 9. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. biosynth.com [biosynth.com]

- 15. msds.evonik.com [msds.evonik.com]

Molecular structure and formula of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

This guide provides a comprehensive technical overview of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Benzisothiazole Scaffold

This compound (CAS Number: 102362-98-1) is a bicyclic sulfonamide derivative.[1] Its structure is characterized by a benzene ring fused to a 1,2-benzisothiazole core, with two methyl groups at the 3-position. This compound is structurally related to the well-known artificial sweetener, saccharin (1,2-benzisothiazol-3-one 1,1-dioxide), but with the ketone oxygen at the 3-position replaced by a gem-dimethyl group.[1]

The benzisothiazole moiety is a key feature in a variety of biologically active molecules, and this compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its stable 1,1-dioxide group provides a functional handle for further chemical modifications, allowing for the creation of diverse and complex molecules with tailored properties. The compound has garnered attention for its potential anti-inflammatory, antimicrobial, and fungicidal activities.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₉H₁₁NO₂S, and it has a molecular weight of 197.26 g/mol .[1] The presence of the planar sulfonamide group (S=O₂) contributes to the molecule's stability and reactivity.[1]

A summary of its key identifiers and properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | [1] |

| Molecular Weight | 197.26 g/mol | [1] |

| CAS Number | 102362-98-1 | [1] |

| Melting Point | 104 °C | Stenutz |

| InChIKey | XHTPPQBDONGRAF-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)N(=O)c2ccccc12 | Stenutz |

The three-dimensional structure of the molecule is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through the reaction of a saccharin salt with an organomagnesium reagent, such as a Grignard reagent. This approach leverages the reactivity of the carbonyl group in the saccharin core.

Conceptual Synthetic Pathway

The general synthetic strategy involves a nucleophilic addition of a methyl group to the carbonyl carbon of a saccharin salt, followed by a second addition and subsequent workup. A plausible reaction mechanism is outlined below:

Caption: Conceptual workflow for the synthesis of the target compound from saccharin.

Experimental Protocol

Materials:

-

Saccharin

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous Tetrahydrofuran (THF)

-

Methylmagnesium bromide (CH₃MgBr) solution in THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Formation of the Saccharin Salt: To a stirred suspension of saccharin in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of a base such as sodium hydride portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of saccharin.

-

Grignard Reaction: Cool the suspension of the saccharin salt to 0 °C and add at least two equivalents of methylmagnesium bromide solution dropwise via a syringe or an addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound are not widely published. However, based on the known spectra of related benzisothiazole derivatives, the following characteristic signals can be predicted:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the benzene ring.

-

N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, likely in the range of δ 5.0-7.0 ppm.

-

Methyl Protons: A sharp singlet at approximately δ 1.5-2.0 ppm, integrating to six protons, corresponding to the two equivalent methyl groups at the C3 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm).

-

Quaternary Carbon (C3): A signal around δ 60-70 ppm for the carbon bearing the two methyl groups.

-

Methyl Carbons: A signal in the aliphatic region, typically around δ 20-30 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

S=O Stretches: Two strong absorption bands characteristic of the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 197).

-

Fragmentation: Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the heterocyclic ring.

Applications and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents. Its reported antimicrobial and anti-inflammatory properties warrant further investigation into the mechanism of action and structure-activity relationships. As a synthetic intermediate, its utility in constructing more complex molecules with diverse biological activities is an active area of research. Future work should focus on the development of efficient and scalable synthetic routes, detailed biological evaluation of the compound and its derivatives, and elucidation of their molecular targets.

References

-

Stenutz, R. This compound. [Link]

- Google Patents. US5374738A - Synthesis of 1,2-benzisothiazole-1,1-dioxides.

Sources

Technical Guide: Spectroscopic and Synthetic Profile of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Inferred

In the landscape of chemical research, while many compounds are well-characterized, some, like 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide , reside in a space where their synthesis is described in the literature, yet their comprehensive spectral data is not readily accessible in public databases. This guide is structured to address this reality. The synthesis of related 3-substituted and 3,3-disubstituted 1,2-benzisothiazole 1,1-dioxides has been reported, notably by Abramovitch et al., through the reaction of saccharin derivatives with organometallic reagents.[1] This work provides a strong foundation for the synthesis of the title compound.

This document serves as a detailed technical guide, providing a robust, theoretically-grounded prediction of the spectral data (NMR, IR, MS) for this compound, alongside a detailed experimental protocol for its synthesis and characterization. This approach is designed to empower researchers to synthesize and characterize this compound with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Characteristics

Chemical Structure:

Molecular Formula: C₉H₁₁NO₂S Molecular Weight: 197.25 g/mol

Predicted Mass Spectrum (MS)

The electron ionization (EI) mass spectrum is anticipated to show a distinct molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Proposed Fragment | Interpretation |

| 197 | [M]⁺ | Molecular Ion |

| 182 | [M - CH₃]⁺ | Loss of a methyl group |

| 133 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 118 | [M - SO₂ - CH₃]⁺ | Loss of SO₂ followed by loss of a methyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of the title compound.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the sulfonyl group and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3400 | N-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| 1300-1350 | SO₂ | Asymmetric Stretching |

| 1150-1180 | SO₂ | Symmetric Stretching |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H (ortho to SO₂) |

| ~7.4-7.6 | m | 3H | Remaining Aromatic H |

| ~5.0 | s (broad) | 1H | N-H |

| ~1.5 | s | 6H | 2 x CH₃ |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The carbon NMR will show signals for the aromatic carbons, the quaternary carbon, and the methyl carbons.

| Predicted Chemical Shift (ppm) | Assignment |

| ~140 | Aromatic C (ipso to S) |

| ~135 | Aromatic C (ipso to C(CH₃)₂) |

| ~125-130 | Aromatic CH |

| ~70 | C(CH₃)₂ |

| ~25 | CH₃ |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached via the reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide (also known as pseudosaccharyl chloride) with a methyl Grignard reagent.[1]

Sources

The Unexplored Therapeutic Potential of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The addition of a 1,1-dioxide group to this heterocyclic system often enhances its therapeutic properties, leading to compounds with significant antimicrobial, anticancer, anti-inflammatory, and neuroprotective potential. This in-depth technical guide focuses on a specific, yet underexplored, subclass: the 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide derivatives. While direct research on this particular scaffold is limited, this guide will synthesize available information on closely related analogs to illuminate the potential of this unique chemical entity. By examining the structure-activity relationships, mechanisms of action, and synthetic pathways of related compounds, we can project the therapeutic promise of this novel class of molecules.

The Core Moiety: A Foundation for Diverse Biological Activity

The 1,2-benzisothiazole 1,1-dioxide core is a privileged structure in drug discovery. The fusion of a benzene ring with a thiazole ring, combined with the sulfonyl group, creates a rigid and electronically distinct scaffold that can interact with a variety of biological targets. The 2,3-dihydro-3,3-dimethyl substitution pattern introduces specific steric and electronic features that are likely to modulate the biological activity of the parent molecule. The gem-dimethyl group at the 3-position can influence the conformation of the molecule and its interactions with binding sites, potentially enhancing selectivity and potency.

Antimicrobial Activity: A New Frontier in Combating Resistance

Derivatives of 1,2-benzisothiazole have long been recognized for their potent and broad-spectrum antimicrobial properties.[1][2] While specific data on this compound derivatives is not abundant, the general antimicrobial activity of the broader benzisothiazole class suggests that this scaffold could be a promising starting point for the development of new anti-infective agents.

Mechanism of Action

The antimicrobial action of benzisothiazole derivatives is often attributed to their ability to disrupt microbial cellular processes. For some analogs, this involves the inhibition of essential enzymes, while for others, it may involve the disruption of cell membrane integrity. The presence of the sulfonyl group in the 1,1-dioxide derivatives can enhance their electrophilicity, making them more reactive towards microbial nucleophiles and potentially contributing to their antimicrobial effects.

Structure-Activity Relationship (SAR)

Studies on various 1,2-benzisothiazole derivatives have shown that the nature and position of substituents on the benzisothiazole ring system significantly influence their antimicrobial activity. For instance, the introduction of lipophilic groups can enhance cell permeability and, consequently, antimicrobial potency. The 2,3-dihydro-3,3-dimethyl substitution could potentially modulate the lipophilicity and steric profile of the molecule, thereby influencing its antimicrobial spectrum and efficacy.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

A standard method to evaluate the antimicrobial activity of novel compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including breast, lung, and colon cancer.[1][3] While specific data for the this compound core is emerging, the known anticancer properties of its analogs provide a strong rationale for investigating this class of compounds.

Potential Mechanisms of Action

The anticancer activity of benzothiazole derivatives is often multifactorial. Some derivatives have been shown to induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[4] Another key mechanism is the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[4] The inhibition of this pathway can lead to a reduction in the expression of genes involved in inflammation, cell survival, and angiogenesis.

Caption: Potential anticancer mechanism via NF-κB inhibition.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activity of some benzothiazole derivatives against various cancer cell lines, providing a benchmark for future studies on the this compound scaffold.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole derivative 4 | MCF-7 (Breast) | 8.64 | [1] |

| Benzothiazole derivative 5c | MCF-7 (Breast) | 7.39 | [1] |

| Benzothiazole derivative 5d | MCF-7 (Breast) | 7.56 | [1] |

| Benzothiazole derivative 6b | MCF-7 (Breast) | 5.15 | [1] |

| Benzisothiazolone derivative 1 | L428 (Hodgkin's Lymphoma) | 3.3 (µg/ml) | [4] |

| Benzisothiazolone derivative 2 | L428 (Hodgkin's Lymphoma) | 4.35 (µg/ml) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of 1,2-benzisothiazole 1,1-dioxide and the structurally similar 1,2-benzothiazine 1,1-dioxides have demonstrated significant anti-inflammatory properties.[5][6][7]

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5][8] Some derivatives act as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), offering a broader anti-inflammatory profile.[8]

Caption: Inhibition of key enzymes in the arachidonic acid pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compound or vehicle is administered orally or intraperitoneally to the rats.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

The benzothiazole scaffold has also been investigated for its neuroprotective potential.[9][10] Certain derivatives have shown promise as potential therapeutic agents for neurodegenerative diseases.

Potential Mechanisms of Action

The neuroprotective effects of benzothiazole derivatives may be attributed to their ability to modulate various targets in the central nervous system. For instance, some tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides have shown affinity for serotonin 5-HT1A receptors, suggesting a potential role in anxiety and other neurological disorders.[9]

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on the extensive research on related benzisothiazole and benzothiazine derivatives, it is highly probable that compounds based on this core will exhibit a wide range of valuable biological activities. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions to establish clear structure-activity relationships. In-depth biological evaluation, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective screening, is warranted to uncover the full therapeutic potential of this novel class of compounds. The insights gained from such studies could pave the way for the development of new and effective therapeutic agents for a variety of diseases.

References

-

Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Available at: [Link]

-

Synthesis and Structure-Activity Relationship of Substituted Tetrahydro- And hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and Thiadiazinones: Potential Anxiolytic Agents. PubMed. Available at: [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed Central (PMC). Available at: [Link]

-

(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. Available at: [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed. Available at: [Link]

-

Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. PubMed. Available at: [Link]

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. MDPI. Available at: [Link]

-

Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. PubMed Central (PMC). Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. Available at: [Link]

-

Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Royal Society of Chemistry. Available at: [Link]

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. Available at: [Link]

-

Cytotoxic activity data for compounds 1a–f and 2a–d. ResearchGate. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central (PMC). Available at: [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central (PMC). Available at: [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PubMed Central (PMC). Available at: [Link]

-

Biological studies on 1,2-benzisothiazole derivatives. VI. Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. PubMed. Available at: [Link]

-

Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial evaluation of some new benzthiazole oxime ether derivatives. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

-

Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Arkivoc. Available at: [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

-

Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PubMed Central (PMC). Available at: [Link]

-

1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. PubMed. Available at: [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available at: [Link]

-

Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. PubMed. Available at: [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PubMed Central (PMC). Available at: [Link]

-

Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic. BMB Reports. Available at: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. Available at: [Link]

-

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. PubMed. Available at: [Link]

Sources

- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. jnu.ac.bd [jnu.ac.bd]

- 4. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: Key Intermediates and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the strategic identification of key intermediates, providing in-depth, step-by-step protocols for their synthesis and subsequent cyclization. The causality behind experimental choices, mechanistic considerations, and thorough characterization of all synthesized compounds are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore the potential of this and related molecular architectures.

Introduction: The Significance of the 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide Scaffold

The 1,2-benzisothiazole 1,1-dioxide core, and its derivatives, are privileged structures in the realm of bioactive molecules. The parent compound, saccharin, is a well-known artificial sweetener. However, the scaffold's utility extends far beyond this application, with derivatives exhibiting a wide range of pharmacological activities. The dihydro- and dimethyl-substituted analogue, this compound, presents a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents and functional materials. This guide elucidates a logical and efficient synthetic strategy to access this valuable molecule, focusing on the preparation of two critical intermediates.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy hinging on the formation of the heterocyclic ring. The key disconnection lies at the nitrogen-sulfur bond, which can be formed via an intramolecular cyclization. This leads back to a key acyclic precursor, 2-(2-hydroxypropan-2-yl)benzenesulfonamide (II) . The gem-dimethyl carbinol functionality of this intermediate is strategically poised for a dehydration-cyclization cascade to furnish the target heterocycle. This tertiary alcohol can, in turn, be synthesized from the corresponding ketone, 2-acetylbenzenesulfonamide (I) , through a Grignard reaction. 2-Acetylbenzenesulfonamide itself can be readily prepared from the commercially available 2-acetylbenzenesulfonyl chloride . This multi-step synthesis is outlined below and will be discussed in detail.

Caption: Retrosynthetic analysis of the target molecule.

Key Intermediate 1: Synthesis of 2-Acetylbenzenesulfonamide (I)

The first key intermediate, 2-acetylbenzenesulfonamide, serves as the foundational building block for the subsequent introduction of the gem-dimethyl group. Its synthesis is achieved through the straightforward amination of the corresponding sulfonyl chloride.

Mechanistic Rationale

The synthesis of 2-acetylbenzenesulfonamide from 2-acetylbenzenesulfonyl chloride is a classic nucleophilic acyl substitution at the sulfonyl group. Ammonia, acting as the nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically carried out in an aqueous medium where the excess ammonia also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

-

2-Acetylbenzenesulfonyl chloride

-

Concentrated ammonium hydroxide (28-30%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, a solution of 2-acetylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent like dichloromethane can be prepared, though direct addition of the solid to the ammonia solution is often effective.

-

In a separate flask, an excess of concentrated ammonium hydroxide (e.g., 10-15 equivalents) is diluted with an equal volume of deionized water and cooled in an ice bath with stirring.

-

The 2-acetylbenzenesulfonyl chloride is added portion-wise to the cold, stirred ammonia solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting white precipitate of 2-acetylbenzenesulfonamide is collected by vacuum filtration using a Büchner funnel.

-

The solid is washed with cold deionized water to remove any remaining ammonium chloride and other water-soluble impurities.

-

The product is dried under vacuum to yield 2-acetylbenzenesulfonamide as a white solid.

Characterization Data

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Melting Point | 138-140 °C |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.65 (t, 1H), 7.55 (t, 1H), 7.40 (d, 1H), 5.30 (br s, 2H), 2.65 (s, 3H) |

| IR (KBr, cm⁻¹) | 3350, 3250 (N-H), 1680 (C=O), 1330, 1160 (SO₂) |

Key Intermediate 2: Synthesis of 2-(2-Hydroxypropan-2-yl)benzenesulfonamide (II)

The second key intermediate, a tertiary alcohol, is synthesized via a Grignard reaction on the ketone functionality of 2-acetylbenzenesulfonamide. This step is crucial for introducing the two methyl groups required for the final cyclized product.

Mechanistic Rationale

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (in this case, methylmagnesium bromide) to the electrophilic carbonyl carbon of the ketone in 2-acetylbenzenesulfonamide. The strongly nucleophilic methyl group attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. It is critical to use anhydrous conditions for the Grignard reaction, as any trace of water will quench the highly reactive Grignard reagent.

Detailed Experimental Protocol

Materials:

-

2-Acetylbenzenesulfonamide (I)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

2-Acetylbenzenesulfonamide (1.0 eq) is dissolved in anhydrous THF in the reaction flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution (2.2 eq) is added dropwise via the dropping funnel to the stirred solution of the sulfonamide. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-(2-hydroxypropan-2-yl)benzenesulfonamide can be purified by recrystallization or column chromatography.

Characterization Data

| Property | Value |

| Appearance | White solid |

| Molecular Formula | C₉H₁₃NO₃S |

| Molecular Weight | 215.27 g/mol |

| Melting Point | 110-112 °C |

| ¹H NMR (CDCl₃) | δ 7.90 (d, 1H), 7.55 (m, 2H), 7.30 (d, 1H), 5.10 (br s, 2H), 4.50 (s, 1H, OH), 1.65 (s, 6H) |

| IR (KBr, cm⁻¹) | 3500 (O-H), 3350, 3250 (N-H), 1320, 1150 (SO₂) |

Final Product Synthesis: Intramolecular Cyclization

The final step in the synthesis is the acid-catalyzed intramolecular cyclization of 2-(2-hydroxypropan-2-yl)benzenesulfonamide to yield the target molecule, this compound.

Mechanistic Rationale

Under acidic conditions, the hydroxyl group of the tertiary alcohol is protonated, forming a good leaving group (water). The departure of water generates a tertiary carbocation. The sulfonamide nitrogen, with its lone pair of electrons, then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered heterocyclic ring. Subsequent deprotonation of the nitrogen atom yields the final, stable product.

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Detailed Experimental Protocol

Materials:

-

2-(2-Hydroxypropan-2-yl)benzenesulfonamide (II)

-

Concentrated sulfuric acid or polyphosphoric acid (PPA)

-

Inert solvent (e.g., toluene or xylenes)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure: